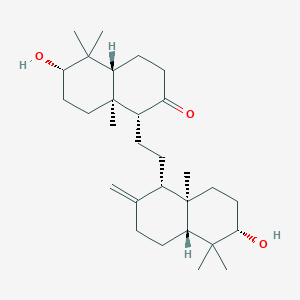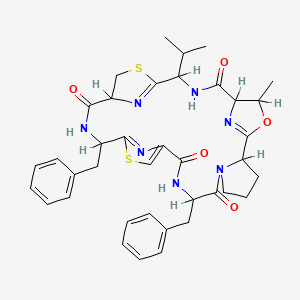
26-Nor-8-oxo-alfa-onocerina
Descripción general
Descripción
Sterol synthesis inhibitors, particularly those related to cholesterol metabolism, have been a significant focus of research due to their implications in various biological activities and medical applications. One such area of study involves the synthesis and analysis of oxygenated derivatives of sterols, which are potent regulators of cholesterol metabolism.
Synthesis Analysis
The synthesis of sterol derivatives, such as (25R)-3β,26-Dihydroxy-5α-cholest-8(14)-en-15-one, involves multiple steps starting from diosgenin. This process includes benzoylation, allylic bromination followed by dehydrobromination, and hydrogenation-isomerization. Controlled oxidation and acid hydrolysis are then applied to obtain the desired compound. This synthetic pathway is crucial for producing sterol inhibitors with hypocholesterolemic activity (Kim et al., 1989).
Molecular Structure Analysis
The structural elucidation of these compounds is accomplished through various analytical techniques, including X-ray crystallography and NMR spectroscopy. For example, the structure of (25R)-3β,26-Dihydroxy-5α-cholest-8(14)-en-15-one was unequivocally established by X-ray crystal analysis, providing insights into its molecular configuration and the spatial arrangement of atoms which is critical for understanding its biological activity (Kim et al., 1989).
Chemical Reactions and Properties
These sterol derivatives undergo various chemical reactions, including oxidation and esterification, which significantly affect their biological activities. For instance, the conversion of sterols to their oxygenated derivatives can alter their ability to regulate cholesterol metabolism, impacting the synthesis and activity of enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (Siddiqui et al., 1992).
Aplicaciones Científicas De Investigación
Investigación Farmacológica
26-Nor-8-oxo-alfa-onocerina se ha utilizado en la investigación farmacológica {svg_1}. Puede promover la tasa de proliferación de osteoblastos, y este efecto es dependiente del tiempo, la concentración y el estado de diferenciación {svg_2}.
Compuestos Precursores Sintéticos
Este compuesto sirve como precursor sintético en diversas reacciones químicas {svg_3}. Se utiliza para sintetizar otros compuestos, contribuyendo al desarrollo de nuevos fármacos y materiales {svg_4}.
Intermediarios & Productos Químicos Finos
this compound se utiliza como intermedio en la producción de productos químicos finos {svg_5}. Estos productos químicos tienen aplicaciones en diversas industrias, incluidas las farmacéuticas, agroquímicas y de polímeros {svg_6}.
Patrones de Referencia
En química analítica, this compound se utiliza como patrón de referencia {svg_7}. Los patrones de referencia se utilizan para garantizar la exactitud y confiabilidad de los resultados analíticos {svg_8}.
Fuente para la Medicina Herbal
this compound se obtiene de las hierbas de Lycopodium clavatum {svg_9}. Esto sugiere posibles aplicaciones en la medicina herbal y la investigación de productos naturales {svg_10}.
Actividad Biológica o Inhibidores
El compuesto ha mostrado actividad biológica, lo que sugiere su posible uso en el desarrollo de nuevos agentes terapéuticos {svg_11}. Por ejemplo, puede promover la tasa de proliferación de osteoblastos {svg_12}.
Mecanismo De Acción
Target of Action
The primary target of 26-Nor-8-oxo-alpha-onocerin is osteoblasts , which are cells that synthesize bone . The compound promotes the proliferation rate of osteoblasts .
Mode of Action
26-Nor-8-oxo-alpha-onocerin interacts with osteoblasts to promote their proliferation . The effect is time-dependent, concentration-dependent, and differentiation state-dependent .
Pharmacokinetics
The compound is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability.
Result of Action
The primary molecular and cellular effect of 26-Nor-8-oxo-alpha-onocerin’s action is the promotion of osteoblast proliferation . This suggests that the compound could potentially be beneficial in conditions where bone growth is desired, such as in the healing of fractures or in osteoporosis.
Análisis Bioquímico
Biochemical Properties
26-r-8-Oxo-alpha-ocerin plays a crucial role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, 26-r-8-Oxo-alpha-ocerin can promote the proliferation rate of osteoblasts, which is time-dependent, concentration-dependent, and differentiation state-dependent . This interaction suggests that 26-r-8-Oxo-alpha-ocerin may play a role in bone formation and repair processes.
Cellular Effects
The effects of 26-r-8-Oxo-alpha-ocerin on various cell types and cellular processes are profound. It has been shown to influence cell function by promoting osteoblast proliferation . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. The promotion of osteoblast proliferation indicates that 26-r-8-Oxo-alpha-ocerin may enhance bone density and strength, making it a potential candidate for treating bone-related disorders.
Molecular Mechanism
At the molecular level, 26-r-8-Oxo-alpha-ocerin exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme activator or inhibitor, depending on the context of the biochemical reaction. The exact molecular mechanism involves the modulation of gene expression and enzyme activity, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 26-r-8-Oxo-alpha-ocerin have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the promotion of osteoblast proliferation by 26-r-8-Oxo-alpha-ocerin is time-dependent, indicating that its effects may vary with prolonged exposure .
Dosage Effects in Animal Models
The effects of 26-r-8-Oxo-alpha-ocerin vary with different dosages in animal models. At lower doses, the compound promotes osteoblast proliferation, while higher doses may lead to toxic or adverse effects. The threshold effects observed in these studies suggest that careful dosage regulation is essential to maximize the beneficial effects of 26-r-8-Oxo-alpha-ocerin while minimizing potential toxicity .
Metabolic Pathways
26-r-8-Oxo-alpha-ocerin is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in promoting osteoblast proliferation suggests that it may be involved in pathways related to bone metabolism and repair .
Transport and Distribution
Within cells and tissues, 26-r-8-Oxo-alpha-ocerin is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function. Understanding the transport and distribution mechanisms of 26-r-8-Oxo-alpha-ocerin is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 26-r-8-Oxo-alpha-ocerin plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
(1R,4aR,6S,8aS)-1-[2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-6-hydroxy-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-18-8-12-22-26(2,3)24(31)14-16-28(22,6)19(18)9-10-20-21(30)11-13-23-27(4,5)25(32)15-17-29(20,23)7/h19-20,22-25,31-32H,1,8-17H2,2-7H3/t19-,20-,22-,23-,24-,25-,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVFWIFZKRQOJA-YNGDVNFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C(=O)CCC4C3(CCC(C4(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CCC(=C)[C@@H]2CC[C@H]3C(=O)CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]pyridine-3-carboxamide](/img/no-structure.png)

